molecular formula C15H16N4O3S B2666392 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1448047-86-6

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2666392
CAS No.: 1448047-86-6
M. Wt: 332.38
InChI Key: HVCFFQKALGYVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide is a sophisticated small molecule based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a structure recognized for its significant potential in targeted cancer therapy research. This compound is designed as a potent inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) that senses and helps cells manage replication stress. The inhibition of ATR is a promising strategic approach in oncology, as it can disrupt cancer cells' ability to repair damaged DNA, potentially leading to cell death, especially in tumors with specific vulnerabilities . The core pyrrolo[3,4-d]pyrimidine structure is a privileged pharmacophore in medicinal chemistry, frequently employed in the development of kinase inhibitors. Its incorporation into this molecule, followed by a carbonyl linker to an N,N-dimethylbenzenesulfonamide group, is a deliberate structural feature intended to optimize binding affinity and selectivity for the target kinase. Researchers will find this compound valuable for probing the biological mechanisms of DNA damage response pathways, studying synthetic lethal interactions, and evaluating novel therapeutic strategies for cancers that rely on ATR signaling for survival and growth . This product is intended For Research Use Only. It is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-18(2)23(21,22)13-5-3-11(4-6-13)15(20)19-8-12-7-16-10-17-14(12)9-19/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCFFQKALGYVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process.

Subsequently, the carbonyl group is introduced at the 6-position of the pyrrolo[3,4-d]pyrimidine ring through a Friedel-Crafts acylation reaction. This step typically requires an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

The final step involves the sulfonamide formation, where N,N-dimethylbenzenesulfonamide is coupled with the pyrrolo[3,4-d]pyrimidine derivative. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve the use of continuous flow reactors to enhance reaction rates and improve safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolo[3,4-d]pyrimidine ring or the benzenesulfonamide moiety, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonamide group, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide exhibit significant antitumor properties. For instance, studies have demonstrated that pyrrolo[2,3-d]pyrimidine derivatives can inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. Compounds with similar structures have shown to be effective against various cancer types by inhibiting tumor growth and metastasis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes. Sulfonamides are known for their ability to inhibit carbonic anhydrases and other key enzymes involved in metabolic pathways. Research has shown that derivatives can act as effective inhibitors of α-glucosidase and acetylcholinesterase, making them potential candidates for treating type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Antimicrobial Properties

Sulfonamide derivatives are traditionally recognized for their antimicrobial activity. The presence of the sulfonamide group enhances the efficacy against a broad spectrum of bacteria. Studies have indicated that modifications to the pyrrolopyrimidine structure can lead to improved antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of pyrrolopyrimidine derivatives, compounds were tested in vivo using mouse models of melanoma. Results indicated significant tumor growth inhibition compared to control groups, suggesting that modifications to the pyrrolopyrimidine framework could enhance therapeutic outcomes .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of sulfonamide derivatives showed that certain modifications led to increased potency against α-glucosidase compared to standard inhibitors used in diabetes treatment . This highlights the potential for developing new therapeutic agents targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, the compound might inhibit a particular enzyme by binding to its active site, thereby blocking its activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Functional Differences

A. N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Dihydrochloride ()
  • Key differences : Replaces the benzenesulfonamide group with a dimethylamine substituent at position 2 of the pyrrolo-pyrimidine core. The dihydrochloride salt enhances aqueous solubility compared to the free base form of the target compound.
  • The dihydrochloride salt may favor ionic interactions in biological systems, unlike the neutral sulfonamide .
B. 4-(2,4-Dichlorophenyl)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine ()
  • Key differences : Features a dichlorophenyl and difluoropyridinyl group, introducing lipophilic and halogen-bonding properties.
  • Functional implications :
    • The dichlorophenyl group increases steric bulk and lipophilicity, likely enhancing target affinity but reducing aqueous solubility.
    • Halogen substituents (Cl, F) may improve metabolic stability and binding to hydrophobic enzyme pockets .

Pharmacological and Physicochemical Properties (Inferred)

Property Target Compound Compound Compound
Solubility Moderate (polar sulfonamide) High (dihydrochloride salt) Low (lipophilic substituents)
logP ~2.5 (estimated) ~1.8 (salt-adjusted) ~3.8 (halogens increase logP)
Bioactivity Potential kinase/antimicrobial Likely CNS-targeting (amine) Kinase inhibition (halogenated)

Research Implications and Gaps

  • The target compound’s benzenesulfonamide group distinguishes it from analogues with amine or halogenated substituents, suggesting unique target selectivity (e.g., sulfonamide-sensitive enzymes like carbonic anhydrases).
  • Further studies are needed to:
    • Optimize synthetic yields for the target compound using methods from and .
    • Compare binding affinities against kinase or antimicrobial targets with and derivatives.

Biological Activity

The compound 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic derivative of pyrrolo[3,4-d]pyrimidines, known for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Chemical Name : 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide
  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 305.38 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptor tyrosine kinases (RTKs) and other signaling pathways. The pyrrolo[3,4-d]pyrimidine scaffold is known to exhibit potent inhibitory effects on vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial in angiogenesis and tumor growth.

Anticancer Activity

Several studies have reported the potential anticancer properties of compounds derived from the pyrrolo[3,4-d]pyrimidine structure:

  • VEGFR Inhibition : Compounds similar to the target compound have shown significant inhibitory effects on VEGFR-2. For instance, a series of N(4)-phenylsubstituted derivatives demonstrated up to 100-fold potency compared to standard inhibitors like semaxanib in preclinical models .
  • In Vivo Studies : In mouse models of melanoma, these compounds exhibited significant inhibition of tumor growth and metastasis. For example, compounds synthesized in related studies were able to reduce angiogenesis significantly, which is critical for tumor progression .

Other Biological Activities

Beyond anticancer properties, the compound may also exhibit:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through inhibition of specific cytokines.

Summary of Biological Activities

Activity TypeDescriptionReference
VEGFR InhibitionPotent inhibition leading to reduced tumor growth
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of cytokine production

Case Studies Overview

StudyFindingsReference
Mouse Melanoma ModelSignificant reduction in tumor size and metastasis
VEGFR-2 InhibitionCompounds showed 100-fold potency over semaxanib
Cytokine InhibitionReduction in inflammatory markers in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.